molecular formula C11H17N5O4 B14144499 Glutaminylhistidine CAS No. 104018-08-8

Glutaminylhistidine

Cat. No.: B14144499
CAS No.: 104018-08-8
M. Wt: 283.28 g/mol
InChI Key: JZOYFBPIEHCDFV-YUMQZZPRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Glutaminylhistidine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum, a bacterium widely used for amino acid production, can be genetically modified to overproduce the desired dipeptide . The fermentation process is optimized to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Glutaminylhistidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction of the amide bonds can yield the corresponding amines .

Scientific Research Applications

Glutaminylhistidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to glutaminylhistidine include other dipeptides such as:

Uniqueness

This compound is unique due to the specific combination of glutamine and histidine, which imparts distinct biochemical properties. For example, the presence of the imidazole ring in histidine allows for unique interactions with metal ions and other biomolecules, while glutamine provides additional stability and solubility .

Properties

CAS No.

104018-08-8

Molecular Formula

C11H17N5O4

Molecular Weight

283.28 g/mol

IUPAC Name

(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C11H17N5O4/c12-7(1-2-9(13)17)10(18)16-8(11(19)20)3-6-4-14-5-15-6/h4-5,7-8H,1-3,12H2,(H2,13,17)(H,14,15)(H,16,18)(H,19,20)/t7-,8-/m0/s1

InChI Key

JZOYFBPIEHCDFV-YUMQZZPRSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCC(=O)N)N

physical_description

Solid

Origin of Product

United States

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